molecular formula C10H14N2O B12614203 2-[2-(1,2-Oxazol-5-yl)ethenyl]piperidine CAS No. 651314-32-8

2-[2-(1,2-Oxazol-5-yl)ethenyl]piperidine

Cat. No.: B12614203
CAS No.: 651314-32-8
M. Wt: 178.23 g/mol
InChI Key: FQXKSUYQAURREZ-UHFFFAOYSA-N
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Description

2-[2-(1,2-Oxazol-5-yl)ethenyl]piperidine is a chemical compound that features a piperidine ring substituted with an ethenyl group linked to an oxazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both the piperidine and oxazole rings in its structure suggests it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-(1,2-Oxazol-5-yl)ethenyl]piperidine typically involves the formation of the oxazole ring followed by its attachment to the piperidine ring. One common method for synthesizing oxazole derivatives is the van Leusen reaction, which utilizes tosylmethylisocyanides (TosMICs) as key reagents . The reaction conditions often involve the use of a base and a suitable solvent to facilitate the formation of the oxazole ring.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions: 2-[2-(1,2-Oxazol-5-yl)ethenyl]piperidine can undergo various chemical reactions, including:

    Oxidation: The oxazole ring can be oxidized under specific conditions to form oxazole N-oxides.

    Reduction: The compound can be reduced to modify the oxazole ring or the ethenyl group.

    Substitution: The piperidine ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents or nucleophiles can be used under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole N-oxides, while reduction could lead to the formation of reduced oxazole derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound’s structure suggests it may interact with biological targets, making it a candidate for drug discovery and development.

    Industry: The compound may be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-[2-(1,2-Oxazol-5-yl)ethenyl]piperidine is not fully understood, but it is believed to involve interactions with specific molecular targets. The oxazole ring can participate in hydrogen bonding and other non-covalent interactions, while the piperidine ring may enhance the compound’s binding affinity to certain receptors or enzymes. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Uniqueness: 2-[2-(1,2-Oxazol-5-yl)ethenyl]piperidine is unique due to the combination of the piperidine and oxazole rings in its structure. This dual-ring system may confer distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

CAS No.

651314-32-8

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

5-(2-piperidin-2-ylethenyl)-1,2-oxazole

InChI

InChI=1S/C10H14N2O/c1-2-7-11-9(3-1)4-5-10-6-8-12-13-10/h4-6,8-9,11H,1-3,7H2

InChI Key

FQXKSUYQAURREZ-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(C1)C=CC2=CC=NO2

Origin of Product

United States

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